molecular formula C5H5Tl B1581102 Thallium cyclopentadienide CAS No. 34822-90-7

Thallium cyclopentadienide

Cat. No.: B1581102
CAS No.: 34822-90-7
M. Wt: 269.48 g/mol
InChI Key: RKLJDPOVAWGBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thallium cyclopentadienide, also known as cyclopentadienylthallium, is an organothallium compound with the chemical formula C₅H₅Tl. This light yellow solid is insoluble in most organic solvents but sublimes readily. It is primarily used as a precursor to transition metal and main group cyclopentadienyl complexes, as well as organic cyclopentadiene derivatives .

Mechanism of Action

Thallium cyclopentadienide, also known as thallous cyclopentadienide, is an organothallium compound with the formula C5H5Tl . This light yellow solid is insoluble in most organic solvents but sublimes readily . It is used as a precursor to transition metal and main group cyclopentadienyl complexes, as well as organic cyclopentadiene derivatives .

Target of Action

It is known to be used as a precursor to transition metal and main group cyclopentadienyl complexes . These complexes can interact with various biological targets, depending on their specific structure and properties.

Mode of Action

It is known to be used in the preparation of η5-Cyclopentadienylpalladium (II) complexes as catalysts for vinyl addition polymerization and copolymerization reactions . This suggests that it may interact with its targets by facilitating chemical reactions or serving as a catalyst.

Biochemical Pathways

Thallium, a component of the compound, is known to exert cellular toxicity on various tissues through mitochondria-mediated oxidative stress and endoplasmic reticulum stress .

Pharmacokinetics

It is known that the compound is a light yellow solid that is insoluble in most organic solvents but sublimes readily . This suggests that its bioavailability may be influenced by these physical and chemical properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is known to sublime readily . Furthermore, its action and efficacy may be influenced by the specific chemical environment in which it is used, such as the presence of other reactants or catalysts.

Preparation Methods

Thallium cyclopentadienide is typically prepared by the reaction of thallium(I) sulfate, sodium hydroxide, and cyclopentadiene. The reaction proceeds as follows :

[ \text{Tl}_2\text{SO}_4 + 2 \text{NaOH} \rightarrow 2 \text{TlOH} + \text{Na}_2\text{SO}_4 ] [ \text{TlOH} + \text{C}_5\text{H}_6 \rightarrow \text{TlC}_5\text{H}_5 + \text{H}_2\text{O} ]

The compound adopts a polymeric structure, consisting of infinite chains of bent metallocenes. Upon sublimation, the polymer cracks into monomers of C₅v symmetry .

Chemical Reactions Analysis

Thallium cyclopentadienide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, other ligands, and transition metals. The major products formed from these reactions are various thallium complexes and substituted cyclopentadienyl compounds .

Scientific Research Applications

Thallium cyclopentadienide has several scientific research applications, including:

Comparison with Similar Compounds

Thallium cyclopentadienide can be compared with other cyclopentadienyl compounds such as cyclopentadienyl sodium, cyclopentadienyl magnesium bromide, and bis(cyclopentadienyl)magnesium. Compared to these compounds, this compound is less air-sensitive and less of a reducing agent, making it more stable and easier to handle in various chemical reactions .

Similar compounds include:

Properties

IUPAC Name

cyclopenta-2,4-dien-1-ylthallium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5.Tl/c1-2-4-5-3-1;/h1-5H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLJDPOVAWGBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C=C1)[Tl]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Tl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow powder; Insoluble in water; [Alfa Aesar MSDS]
Record name Cyclopentadienylthallium
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20509
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

34822-90-7
Record name Thallium, (eta5-2,4-cyclopentadien-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034822907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentadienylthallium
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thallium, (.eta.5-2,4-cyclopentadien-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopentadienylthallium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.466
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thallium cyclopentadienide
Reactant of Route 2
Thallium cyclopentadienide
Reactant of Route 3
Thallium cyclopentadienide
Reactant of Route 4
Thallium cyclopentadienide
Reactant of Route 5
Thallium cyclopentadienide
Reactant of Route 6
Thallium cyclopentadienide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.